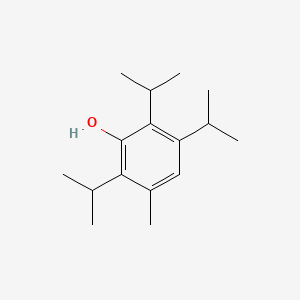

2,5,6-Triisopropyl-m-cresol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

94022-22-7 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

3-methyl-2,5,6-tri(propan-2-yl)phenol |

InChI |

InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3 |

InChI Key |

OHWKAUYBGVQXAX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,5,6 Triisopropyl M Cresol

Pioneering Synthetic Routes to Polyalkylated Phenols

The introduction of multiple alkyl groups onto a phenolic ring has traditionally been accomplished through methods developed in the early to mid-20th century. These pioneering routes laid the groundwork for the synthesis of complex phenolic structures.

Friedel-Crafts Alkylation Approaches to Cresol (B1669610) Derivatives

The Friedel-Crafts alkylation has been a cornerstone of aromatic chemistry for over a century and represents a primary method for the synthesis of alkylated phenols. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkylating agent, such as an alkene or an alkyl halide, with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org In the context of synthesizing 2,5,6-Triisopropyl-m-cresol, m-cresol (B1676322) serves as the aromatic substrate, and an isopropylating agent like propylene (B89431) or isopropanol (B130326) is used. semanticscholar.orgresearchgate.net

Classic Lewis acids such as aluminum chloride (AlCl₃) have been extensively used to catalyze these reactions. slchemtech.com The reaction proceeds through the formation of an isopropyl cation, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho, para-directing, influencing the position of the incoming isopropyl groups. However, achieving exhaustive and regioselective alkylation to obtain a specific trisubstituted isomer like this compound is challenging due to the formation of a mixture of mono-, di-, and tri-alkylated products, as well as various isomers at each stage. semanticscholar.orgresearchgate.net Steric hindrance from the already substituted groups can also impede further alkylation. nih.gov

Regioselective Alkylation Strategies for Phenolic Compounds

Achieving regioselectivity in the alkylation of phenols is crucial for the synthesis of a specific isomer. The directing effects of the hydroxyl and methyl groups on the m-cresol ring are the primary determinants of the substitution pattern. The initial isopropylation of m-cresol is expected to occur at the positions ortho and para to the powerful activating hydroxyl group, namely positions 2, 4, and 6.

To enhance the selectivity towards a particular isomer, chemists have explored various strategies. One approach involves the use of bulky catalysts that can sterically favor substitution at less hindered positions. Another strategy is the multi-step synthesis where protecting groups are used to block certain positions on the aromatic ring, directing the alkylation to the desired sites, followed by deprotection. While effective, these multi-step approaches can be less atom-economical and generate more waste.

Contemporary Synthetic Innovations for this compound Production

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the production of polyalkylated phenols. These innovations often involve the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalyst-Mediated Alkylation Reactions for Sterically Hindered Phenols

The synthesis of sterically hindered phenols like this compound benefits significantly from the use of solid acid catalysts. These catalysts, which include zeolites, clays, and modified metal oxides, offer several advantages over traditional Lewis acids, such as easier separation from the reaction mixture, reusability, and reduced corrosion and waste disposal issues. whiterose.ac.ukmdpi.com

For instance, a patent for the preparation of the structurally similar 2,4,6-triisopropylphenol (B1664003) from phenol (B47542) highlights the use of fluorided alumina (B75360) as a catalyst. google.com This catalyst was found to be effective at lower temperatures (around 250 °C), which minimizes the formation of by-products from oligomerization and thermal cracking that can occur at higher temperatures with other catalysts. google.com The use of solid acid catalysts like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay has also been shown to be effective in the isopropylation of phenol to produce 2,6-diisopropylphenol, demonstrating the potential of such catalysts for selective alkylation of phenolic compounds. acs.org

The table below summarizes the results from the patented synthesis of 2,4,6-triisopropylphenol using different alumina-based catalysts, illustrating the impact of the catalyst on product distribution.

| Catalyst | Reaction Temperature (°C) | Propylene Excess (molar ratio) | Major Products (%) |

| Unfluorided γ-alumina | 250 | 4 | 2-isopropylphenol (50%), 2,6-diisopropylphenol (30%) |

| Unfluorided γ-alumina | 300 | 6 | 2,4,6-triisopropylphenol (60%), 2,6-diisopropylphenol (15%) |

| 1% Fluorided alumina | 250 | 4 | 2,4,6-triisopropylphenol (60%), 2,6-diisopropylphenol (30%) |

Data sourced from US Patent 4,275,248 A. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. A key aspect of this is the use of heterogeneous catalysts, as mentioned above, which minimizes waste and allows for catalyst recycling.

Another green approach is the use of more environmentally friendly alkylating agents. For example, isopropanol can be used as an alternative to propylene, and the reaction can be carried out under solvent-free conditions, which significantly reduces the generation of volatile organic compounds. semanticscholar.orgresearchgate.net The use of supercritical water as a reaction medium has also been explored for the ortho-selective alkylation of phenol with 2-propanol without a catalyst, offering a potentially greener route. researchgate.net Furthermore, light-assisted O-alkylation of phenols using layered double oxides as catalysts represents an innovative and environmentally benign approach. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity in the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is essential for an efficient synthetic process.

Key parameters that influence the outcome of the Friedel-Crafts isopropylation of m-cresol include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products and catalyst deactivation. For instance, in the alkylation of m-cresol with isopropyl alcohol, C-alkylation is favored at temperatures above 423 K, while O-alkylation is more prevalent at lower temperatures. semanticscholar.org

Reactant Molar Ratio: The ratio of the isopropylating agent to m-cresol is a critical factor. A higher excess of the alkylating agent can drive the reaction towards the formation of the tri-substituted product. However, it can also lead to the formation of poly-alkylated by-products. researchgate.net

Catalyst Loading: The amount of catalyst used can affect the reaction rate and product distribution. An optimal catalyst loading exists where the conversion is maximized without a significant increase in side reactions. semanticscholar.org

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.

The following table presents data on the influence of the molar ratio of m-cresol to isopropyl alcohol (IPA) on product selectivity in a solvent-free alkylation reaction.

| m-cresol:IPA Molar Ratio | Mono-alkylated Products (%) | Di-alkylated Products (%) |

| 1:1 | - | - |

| 3:1 | - | - |

| 5:1 | 92.8 | 7.2 |

Data adapted from Teodorescu, F. et al. (2017). researchgate.net This data indicates that a higher molar ratio of m-cresol to the alkylating agent favors the formation of mono-alkylated products, suggesting that a staged addition of the alkylating agent or a higher initial concentration of the alkylating agent would be necessary to favor the formation of the tri-substituted product.

Temperature, Pressure, and Solvent Effects on this compound Synthesis

The operational parameters of temperature, pressure, and the choice of solvent play a significant role in the synthesis of this compound, primarily by influencing the reaction rate, selectivity, and the distribution of various alkylated products.

Temperature: Temperature is a critical factor in the Friedel-Crafts alkylation of m-cresol. Higher temperatures generally increase the reaction rate but can also lead to a higher degree of polyalkylation and isomerization. In the context of producing a tri-substituted cresol, a sufficiently high temperature is necessary to overcome the activation energy for the introduction of multiple bulky isopropyl groups. However, excessively high temperatures may favor the formation of thermodynamically more stable, but potentially undesired, isomers. For the alkylation of m-cresol with isopropyl alcohol, temperatures in the range of 150-250°C are often employed. beilstein-journals.org Microwave irradiation has also been explored as an alternative heating method, which can lead to shorter reaction times. beilstein-journals.org

Pressure: When propene is used as the alkylating agent, the reaction is typically carried out under pressure to maintain the alkene in the liquid phase and increase its concentration in the reaction mixture. The pressure is generally maintained between atmospheric pressure and 5 atmospheres. chemistrysteps.com Higher pressures can enhance the rate of reaction by increasing the collision frequency between the reactants.

Solvent: The synthesis of alkylated cresols can be performed with or without a solvent. Solvent-free conditions are often preferred from an environmental and economic perspective. semanticscholar.org When a solvent is used, it should be inert under the reaction conditions. Non-polar organic solvents are typically chosen. The solvent can also influence the selectivity of the reaction by affecting the solubility of the reactants and intermediates, and by modifying the activity of the catalyst.

The following table summarizes the general effects of these parameters on the alkylation of m-cresol:

| Parameter | Effect on Reaction | Typical Range |

| Temperature | Higher temperatures increase reaction rate but may decrease selectivity. Can influence isomer distribution. | 150 - 250 °C |

| Pressure | Primarily relevant when using gaseous alkylating agents like propene. Higher pressure increases reactant concentration. | 1 - 5 atm |

| Solvent | Can influence catalyst activity and product selectivity. Solvent-free is often preferred. | Inert non-polar solvents or solvent-free |

Stoichiometric Considerations and Reaction Kinetics

The stoichiometry of the reactants and the kinetics of the reaction are key to controlling the degree of alkylation and maximizing the yield of this compound.

Stoichiometric Considerations: The molar ratio of the isopropylating agent to m-cresol is a critical parameter. To achieve tri-substitution, a molar excess of the isopropylating agent is required. However, an excessively large excess can lead to the formation of unwanted byproducts and increase purification challenges. A molar ratio of m-cresol to isopropyl alcohol of 1:3 or higher is typically necessary to favor the formation of the tri-isopropyl derivative. Studies on the alkylation of m-cresol have shown that varying the molar ratio of reactants significantly impacts the product distribution. For instance, increasing the m-cresol to isopropyl alcohol ratio can enhance the selectivity towards C-alkylated products over O-alkylated products. semanticscholar.org

Reaction Kinetics: The Friedel-Crafts alkylation of m-cresol is a consecutive reaction where mono-, di-, and tri-isopropyl-m-cresol are formed sequentially. The initial alkylation to form mono-isopropyl-m-cresol is generally faster than the subsequent alkylations due to the increasing steric hindrance with each added isopropyl group. The reaction kinetics are also influenced by the type and concentration of the catalyst. Strong acid catalysts, such as solid acid resins or zeolites, are commonly used to promote the reaction. semanticscholar.org The catalyst loading is typically in the range of 1-30% of the total mass of the reactants. beilstein-journals.org

The table below illustrates the impact of reactant molar ratio on the product distribution in a typical m-cresol alkylation reaction.

| Molar Ratio (m-cresol:Isopropanol) | Conversion of m-cresol (%) | Selectivity for Mono-alkylated products (%) | Selectivity for Di-alkylated products (%) | Selectivity for Tri-alkylated products (%) |

| 1:1 | 50.4 | 97.6 | 2.4 | - |

| 1:3 | 98.3 | 45.2 | 51.5 | 3.3 |

| 1:5 | >99 | 10.1 | 65.7 | 24.2 |

Note: The data in this table is illustrative and based on typical outcomes for m-cresol alkylation, not specific to the synthesis of this compound for which precise data is not publicly available.

Separation and Purification Techniques for Synthetic Intermediates and Final Product

The synthesis of this compound typically results in a complex mixture containing unreacted starting materials, the desired product, various positional isomers of mono-, di-, and tri-isopropyl-m-cresol, and potentially O-alkylated byproducts. Therefore, effective separation and purification techniques are essential to isolate the target compound in high purity.

The primary challenge in the purification process arises from the close boiling points and similar polarities of the various alkylated phenol isomers. Simple distillation is often insufficient to achieve a high degree of separation.

Distillation: Fractional distillation under reduced pressure can be used as an initial step to remove unreacted m-cresol and lower-boiling mono-isopropyl-m-cresol isomers from the reaction mixture. However, separating the di- and tri-isopropyl-m-cresol isomers from each other by distillation is generally difficult.

Crystallization: Melt crystallization is a powerful technique for separating isomers of alkylated phenols. google.com This method relies on the differences in the melting points and crystal structures of the components in the mixture. The crude product mixture is melted and then slowly cooled to selectively crystallize the desired isomer. The purity of the product can be enhanced through multi-stage crystallization processes.

Chromatography: Preparative chromatography, particularly high-performance liquid chromatography (HPLC), is a highly effective method for separating complex mixtures of isomers. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, phenyl-bonded silica) and mobile phase, it is possible to achieve high-resolution separation of the different isopropyl-m-cresol isomers. Gas chromatography (GC) can also be used for both analytical and preparative-scale separations.

The following table provides an overview of the separation techniques applicable to the purification of this compound.

| Technique | Principle of Separation | Application | Advantages | Limitations |

| Fractional Distillation | Difference in boiling points | Removal of starting materials and lower-boiling isomers | Scalable and cost-effective for initial purification | Ineffective for separating close-boiling isomers |

| Melt Crystallization | Difference in melting points and crystal packing | Isolation of a specific isomer from a mixture | Can achieve high purity; solvent-free | Requires the target compound to be crystalline; may require multiple stages |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase | High-purity isolation of the target isomer | High resolution and selectivity | Can be expensive and time-consuming for large quantities |

| Preparative GC | Differential partitioning between a stationary phase and a carrier gas | Isolation of volatile isomers | High separation efficiency | Limited to thermally stable compounds; smaller scale |

Mechanistic Investigations of 2,5,6 Triisopropyl M Cresol Reactions

Electron Density Distribution and Reactivity Profiles of the Cresol (B1669610) Core

The reactivity of the 2,5,6-Triisopropyl-m-cresol aromatic core is fundamentally controlled by the cumulative electronic effects of its five substituents: one hydroxyl group, one methyl group, and three isopropyl groups. The hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org This is due to its ability to donate electron density into the aromatic ring through a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This donation of electron density is not uniform and is particularly concentrated at the carbon atoms ortho and para to the hydroxyl group. ucalgary.caucalgary.ca

The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are classified as weak activating groups. They donate electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.orglumenlearning.com The collective impact of these one hydroxyl and four alkyl groups is a highly electron-rich and therefore nucleophilic aromatic ring, which is significantly activated towards electrophilic attack. wikipedia.org

Computational studies on substituted phenols using methods like Density Functional Theory (DFT) can model the molecule's electrostatic potential, visually representing regions of high and low electron density. ucc.edu.ghnlss.org.in For this compound, such a map would show a high concentration of negative charge (electron density) on the oxygen atom and at the ortho and para positions of the aromatic ring relative to the hydroxyl group, marking these as the most probable sites for electrophilic attack from an electronic standpoint.

| Substituent | Position | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Influence |

|---|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | C2 | +I (Donating) | None | Weakly Activating | Ortho, Para |

| -CH₃ (Methyl) | C3 | +I (Donating) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | C5 | +I (Donating) | None | Weakly Activating | Ortho, Para |

| -CH(CH₃)₂ (Isopropyl) | C6 | +I (Donating) | None | Weakly Activating | Ortho, Para |

Reaction Pathways Involving the Aromatic Ring System

The reaction pathways of the aromatic core are dominated by its high electron density and the significant steric constraints imposed by the bulky isopropyl groups.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com Aromaticity is then restored by the loss of a proton from the site of attack.

In this compound, the directing effects of the substituents determine the position of substitution. The hydroxyl group is the most powerful activating group and therefore exerts the dominant directing effect, strongly favoring substitution at its ortho (C2, C6) and para (C4) positions. ucalgary.cabyjus.com However, the C2 and C6 positions are each occupied by a bulky isopropyl group. This creates immense steric hindrance, effectively blocking any incoming electrophile from attacking these electronically favored sites. jove.comyoutube.com Consequently, electrophilic attack is channeled almost exclusively to the C4 position, which is electronically activated (para to -OH) and sterically accessible. This demonstrates a classic case where steric effects override the electronic preference for ortho substitution. jove.com

| Position | Relation to -OH | Electronic Activation | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C2 | Ortho | High | Very High (Blocked by Isopropyl) | No Reaction |

| C4 | Para | High | Low (Accessible) | Major Product |

| C6 | Ortho | High | Very High (Blocked by Isopropyl) | No Reaction |

Phenols are susceptible to oxidation, often initiated by the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. In sterically hindered phenols like this compound, the resulting radical exhibits unusual stability. vinatiorganics.comresearchgate.net This stability arises from two key factors:

Resonance Stabilization : The unpaired electron on the oxygen atom can be delocalized into the π-system of the aromatic ring, spreading the radical character over several atoms.

Steric Shielding : The two bulky isopropyl groups at the ortho positions (C2 and C6) act as "guards," physically preventing the radical center from approaching other molecules. vinatiorganics.com This steric hindrance significantly inhibits the dimerization and disproportionation reactions that are common decay pathways for less substituted phenoxy radicals. researchgate.net

This behavior is analogous to that of other well-known hindered phenol (B47542) antioxidants, such as Butylated Hydroxytoluene (BHT). acs.org The primary role of these compounds in inhibiting oxidation is their ability to trap free radicals by donating their phenolic hydrogen, forming a stable, unreactive phenoxy radical that terminates the oxidation chain reaction. vinatiorganics.com Under forcing oxidative conditions, further reactions can lead to the formation of quinone-type products, but such transformations are often difficult due to the steric crowding around the ring. researchgate.netnih.gov

Mechanisms of Side Chain Transformations and Substituent Effects

Each of the three isopropyl groups possesses a hydrogen atom on the carbon directly attached to the aromatic ring. This hydrogen is known as a benzylic hydrogen. The C-H bond at the benzylic position is weaker than a typical alkane C-H bond because homolytic cleavage of this bond produces a benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org

Due to the presence of this reactive site, the isopropyl side chains can undergo oxidation under harsh conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the entire alkyl chain, converting the benzylic carbon into a carboxylic acid (-COOH) group, provided at least one benzylic hydrogen is present. libretexts.orgyoutube.commsu.edu This reaction would transform the isopropyl groups into carboxylic acid groups, fundamentally altering the molecule's structure and properties. However, such potent oxidizing conditions would likely also degrade the sensitive phenol ring itself.

Steric hindrance is arguably the most critical factor controlling the reactivity and selectivity of this compound. wikipedia.org It arises from the spatial bulk of the substituents, which impedes the approach of reagents to nearby reaction sites.

The primary consequences of steric hindrance in this molecule are:

Regiocontrol in SₑAr : As detailed in section 3.2.1, the isopropyl groups at C2 and C6 completely prevent electrophilic attack at these positions, despite strong electronic activation from the hydroxyl group. This forces an extremely high selectivity for substitution at the less-crowded C4 position. youtube.com

Phenoxy Radical Stability : The ortho-isopropyl groups provide a protective shield around the oxygen atom, dramatically increasing the lifetime of the phenoxy radical by preventing intermolecular reactions. vinatiorganics.com

Modulation of Acidity : While electronic effects are primary, the bulky groups can influence the solvation of the corresponding phenoxide ion, which can subtly affect the acidity (pKa) of the phenolic proton.

The relative size of the substituents dictates the degree of steric hindrance, with the isopropyl group being significantly larger than the methyl group or a hydrogen atom. This size difference is the root cause of the observed selectivity.

| Substituent | Relative van der Waals Volume (Approx.) | Steric Impact |

|---|---|---|

| -H (Hydrogen) | Small | Negligible |

| -CH₃ (Methyl) | Medium | Moderate |

| -CH(CH₃)₂ (Isopropyl) | Large | High / Reaction-Directing |

Derivatization and Functionalization Studies of 2,5,6 Triisopropyl M Cresol

Synthesis of Novel Alkylated Phenol (B47542) Analogs from 2,5,6-Triisopropyl-m-cresol Precursors

The synthesis of new alkylated phenol analogs starting from this compound is primarily constrained by its already crowded aromatic nucleus. Conventional electrophilic alkylation methods, such as Friedel-Crafts reactions, are unlikely to introduce additional alkyl substituents due to the profound steric hindrance exerted by the existing three isopropyl groups and the methyl group. The only available position on the aromatic ring (C4) is severely shielded by the adjacent isopropyl groups at C2 and C5.

Consequently, the generation of novel analogs would more plausibly proceed not by addition, but by the modification or selective removal of the existing alkyl groups.

Dealkylation and Transalkylation Strategies: A viable, albeit challenging, route to new analogs involves the dealkylation or transalkylation of the isopropyl groups. Isopropyl groups, particularly on activated phenolic rings, can be cleaved under strong acidic conditions, often at elevated temperatures. This process typically involves a carbocationic intermediate.

Dealkylation: Treatment with a strong acid catalyst could potentially remove one or more isopropyl groups, yielding a mixture of less-substituted cresol (B1669610) derivatives. The reaction conditions would need to be carefully controlled to manage the selectivity, as over-dealkylation could lead back to simpler compounds like m-cresol (B1676322).

Transalkylation: In the presence of another aromatic acceptor molecule (e.g., benzene (B151609) or toluene), a cleaved isopropyl group could be transferred, a process known as transalkylation. This would generate a different set of alkylated phenols from the starting material.

The feasibility of these approaches depends on the relative stability of the potential carbocationic intermediates and the precise reaction conditions employed. Such transformations would allow access to di-isopropyl or mono-isopropyl m-cresol derivatives that are not easily synthesized through direct alkylation of m-cresol.

Functional Group Interconversions on the Aromatic Nucleus

Functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is profoundly influenced by the directing effects of the hydroxyl and methyl groups and the overwhelming steric hindrance. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. In this molecule, the C2, C6 (ortho to -OH), and C5 positions are blocked. The only remaining site for substitution is the C4 position, which is para to the hydroxyl group and ortho to the methyl group. However, this position is sterically encumbered, being flanked by the C2 and C5 isopropyl groups.

Halogenation and Nitration of Substituted Cresols

Halogenation: Phenols are highly activated and can undergo halogenation even in the absence of a Lewis acid catalyst. byjus.comyoutube.com For instance, treatment of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com For this compound, halogenation would exclusively target the C4 position. While the electronic activation from the hydroxyl group is strong, the steric barrier presented by the flanking isopropyl groups would likely make the reaction slow and require forcing conditions, potentially leading to low yields.

Nitration: The nitration of phenols and cresols is a well-studied but often complex reaction, prone to oxidation and the formation of multiple isomers. libretexts.org The direct nitration of m-cresol typically yields a mixture of 3-methyl-4-nitrophenol, 3-methyl-2-nitrophenol, and 3-methyl-6-nitrophenol, with the product distribution being highly dependent on reaction conditions. oup.com Protecting the hydroxyl group or introducing a temporary blocking group like a sulfonate can improve selectivity. oup.com

For this compound, any nitration attempt would be directed at the C4 position. The severe steric hindrance at this site poses a significant challenge for the bulky electrophile (NO₂⁺). The reaction would be expected to be very slow, with a high probability of oxidative degradation of the electron-rich phenol ring by the nitric acid, leading to tarry by-products instead of the desired nitro-derivative. libretexts.org

| Substrate | Reagents & Conditions | Major Product(s) | Key Observation |

|---|---|---|---|

| m-Cresol | Mixed Acid (HNO₃/H₂SO₄), -5–0 °C | Mixture of 4-nitro, 2-nitro, and 6-nitro isomers + dinitro compounds | Low selectivity in direct nitration. |

| Tri-m-tolyl phosphate | Mixed Acid, then Hydrolysis | 3-Methyl-4-nitrophenol | Protecting the -OH group directs nitration to the para position. oup.com |

| m-Cresol | 1) H₂SO₄, 120 °C; 2) Mixed Acid; 3) Desulfonation | 3-Methyl-6-nitrophenol | Sulfonation as a blocking strategy alters regioselectivity. oup.com |

| This compound (Predicted) | Mixed Acid (HNO₃/H₂SO₄) | No reaction or decomposition products | Extreme steric hindrance at the C4 position is expected to prevent nitration. |

Carboxylation and Sulfonation Reactions

Carboxylation: The Kolbe-Schmitt reaction is a standard method for carboxylating phenols, involving the reaction of a sodium phenoxide with carbon dioxide under pressure. The reaction strongly favors substitution at the ortho position relative to the hydroxyl group. byjus.com In this compound, both ortho positions (C2 and C6) are occupied by isopropyl groups. Therefore, the Kolbe-Schmitt reaction is not expected to yield a carboxylated product.

Sulfonation: Sulfonation of aromatic rings is a reversible electrophilic substitution. The sulfonation of m-cresol can lead to different isomers depending on the conditions. Products such as m-cresol-4-sulfonic acid and m-cresol-6-sulfonic acid have been identified. chemicalbook.comaxios-research.com For this compound, sulfonation would again be directed to the sterically hindered C4 position. While the reaction might be achievable under harsh conditions due to its reversibility, the yield is anticipated to be extremely low.

| Substrate | Reaction | Identified/Expected Product | Controlling Factor |

|---|---|---|---|

| m-Cresol | Sulfonation | m-Cresol-4-sulfonic acid | Thermodynamic/kinetic control. pharmaffiliates.com |

| m-Cresol | Sulfonation | m-Cresol-6-sulfonic acid | Thermodynamic/kinetic control. axios-research.com |

| This compound (Predicted) | Kolbe-Schmitt Carboxylation | No reaction | Both ortho positions (C2, C6) are blocked by isopropyl groups. |

| This compound (Predicted) | Sulfonation | 3-Methyl-2,5,6-triisopropylphenol-4-sulfonic acid (very low yield) | Extreme steric hindrance at the only available position (C4). |

Side Chain Modification and Derivatization Strategies

Modifying the alkyl side chains offers a more promising avenue for derivatization compared to substitution on the aromatic nucleus.

Oxidation of Alkyl Groups

The oxidation of alkyl side chains on an aromatic ring is a powerful transformation that typically requires a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.org Alkyl chains with a benzylic hydrogen are oxidized all the way to a carboxylic acid group, with cleavage of the rest of the alkyl chain. libretexts.org Alkyl groups lacking a benzylic hydrogen, such as a tert-butyl group, are resistant to this oxidation. youtube.com

In this compound:

Isopropyl Groups: Each of the three isopropyl groups possesses a single benzylic hydrogen. Therefore, they are susceptible to oxidation. Treatment with a strong oxidant would convert the isopropyl groups into carboxylic acid groups (-COOH).

Methyl Group: The methyl group has three benzylic hydrogens and can also be readily oxidized to a carboxylic acid group.

Selective oxidation of one side chain over the others would be synthetically challenging. The reaction conditions would likely lead to a mixture of products, with the potential for complete oxidation of all four alkyl chains under harsh conditions.

| Starting Material | Benzylic Hydrogens? | Oxidation Product (with KMnO₄ or H₂CrO₄) |

|---|---|---|

| Toluene | Yes (3) | Benzoic acid |

| Isopropylbenzene | Yes (1) | Benzoic acid youtube.com |

| tert-Butylbenzene | No (0) | No reaction youtube.com |

| This compound (Predicted) | Yes (on all 4 alkyl groups) | Mixture of carboxylic acids, up to 4-hydroxyisophthalic acid derivatives. |

Introduction of Heteroatomic Substituents

The most common strategy for introducing heteroatoms onto an alkyl side chain is through initial benzylic halogenation, followed by nucleophilic substitution.

Benzylic Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) is highly selective for the benzylic position. masterorganicchemistry.com This is due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.com

For this compound, both the methyl and isopropyl groups have benzylic hydrogens and could potentially undergo radical bromination. However, the selectivity would be dictated by two main factors:

Radical Stability: The stability of the intermediate radical is a key factor.

Steric Accessibility: The benzylic hydrogens on the C2, C5, and C6 isopropyl groups are sterically shielded. In contrast, the hydrogens on the C3-methyl group are significantly more accessible to the bulky bromine radical.

Therefore, it is highly probable that benzylic bromination would occur selectively at the methyl group, yielding 2,5,6-triisopropyl-3-(bromomethyl)phenol. This benzylic bromide is a versatile synthetic intermediate. It can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles to introduce various heteroatomic substituents.

Potential Subsequent Reactions:

With NaOH (aq): Forms the corresponding benzyl (B1604629) alcohol.

With NaCN: Forms the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.

With NH₃: Forms the corresponding benzylamine.

With NaOR': Forms the corresponding benzyl ether.

This two-step sequence represents the most plausible and synthetically useful strategy for introducing diverse functional groups containing heteroatoms onto the this compound scaffold.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is significantly influenced by the steric and electronic effects of its substituents. The presence of three bulky isopropyl groups and a methyl group on the aromatic ring dictates the regioselectivity of reactions, while the potential for creating new chiral centers introduces considerations of stereoselectivity.

The substitution pattern of this compound, with alkyl groups at positions 2, 5, and 6, leaves position 4 as the most sterically accessible site for electrophilic aromatic substitution. The hydroxyl group at position 1 and the methyl group at position 3 are ortho, para-directing, further activating position 4. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed with high regioselectivity, yielding the 4-substituted derivative as the major product. The significant steric hindrance provided by the isopropyl groups at positions 2 and 6 effectively shields the ortho positions from attack, preventing the formation of other regioisomers.

In reactions involving the phenolic hydroxyl group, such as ether or ester formation, the steric bulk of the ortho-isopropyl groups can reduce the nucleophilicity of the oxygen atom. However, under appropriate conditions with less sterically demanding reagents, O-functionalization can be achieved. The competition between O-alkylation and C-alkylation, a common feature in phenoxide chemistry, is also governed by steric factors and reaction conditions. Protic solvents tend to favor C-alkylation by solvating the phenoxide oxygen, whereas aprotic solvents generally favor O-alkylation. Given the steric hindrance around the ring, O-alkylation may be kinetically favored with smaller alkylating agents.

Stereoselectivity becomes a relevant consideration when a derivatization reaction introduces a new stereocenter. For instance, the introduction of a substituent at the benzylic position of one of the isopropyl groups or the formation of a chiral center through reaction at another site on the molecule could lead to the formation of stereoisomers. The use of chiral reagents or catalysts would be necessary to induce stereoselectivity in such reactions, leading to the preferential formation of one enantiomer or diastereomer over another. However, specific studies on the stereoselective derivatization of this compound are not extensively documented in the available literature.

The following table summarizes the anticipated regioselective outcomes for various derivatization reactions of this compound based on general principles of organic chemistry and studies on similarly hindered phenols.

Table 1: Predicted Regioselectivity in the Derivatization of this compound

| Reaction Type | Reagents | Major Product | Minor Product(s) | Rationale for Selectivity |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2,5,6-triisopropyl-m-cresol | Negligible | Strong directing effect of the hydroxyl and methyl groups to the sterically accessible para position (position 4). |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,5,6-triisopropyl-m-cresol | Negligible | High steric hindrance at ortho positions (2 and 6) favors substitution at the para position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2,5,6-triisopropyl-m-cresol | Negligible | The acyl group is introduced at the least sterically hindered and electronically activated position. |

| O-Alkylation (Williamson Ether Synthesis) | RX, NaH in THF | 1-Alkoxy-2,5,6-triisopropyl-3-methylbenzene | Possible C-alkylation products | Aprotic solvent and strong base favor O-alkylation. Steric hindrance may slow the reaction. |

| Oxidative Coupling | Oxidizing agent (e.g., FeCl₃) | 4,4'-Biphenol derivative | Other coupling products | Coupling is expected to occur at the least hindered position (para to the hydroxyl group). |

Computational Chemistry Approaches for 2,5,6 Triisopropyl M Cresol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of phenolic compounds. For a molecule like 2,5,6-triisopropyl-m-cresol, these calculations can predict its reactivity, stability, and spectroscopic characteristics.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. In substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. The isopropyl groups, being electron-donating, would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The LUMO, conversely, is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For sterically hindered phenols, the bulky alkyl groups can influence the geometry and, consequently, the orbital energies.

Table 1: Representative Frontier Orbital Energies of Substituted Phenols (Calculated using DFT) This table presents illustrative data from computational studies on similar phenolic compounds to approximate the expected values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenol (B47542) | -6.5 | -1.2 | 5.3 |

| m-Cresol (B1676322) | -6.3 | -1.1 | 5.2 |

| 2,6-Di-tert-butylphenol | -6.1 | -0.9 | 5.2 |

The distribution of electron density within this compound dictates its polarity and intermolecular interactions. The oxygen atom of the hydroxyl group is expected to have the highest negative partial charge due to its high electronegativity. The hydrogen atom of the hydroxyl group will, in turn, be positively charged, making it a potential hydrogen bond donor.

The aromatic ring will exhibit regions of negative charge, while the isopropyl groups will have a slight positive charge on their hydrogen atoms. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the MEP would likely show a significant negative potential around the hydroxyl oxygen and a positive potential around the hydroxyl hydrogen.

Table 2: Calculated Partial Atomic Charges for a Representative Substituted Phenol (e.g., 2,6-Di-tert-butyl-p-cresol) This table provides an example of typical charge distribution in a sterically hindered cresol (B1669610), which can be considered analogous to this compound.

| Atom | Partial Charge (a.u.) |

| Oxygen (hydroxyl) | -0.65 |

| Hydrogen (hydroxyl) | +0.45 |

| Carbon (hydroxyl-bearing) | +0.20 |

| Aromatic Carbons | -0.10 to -0.25 |

| Alkyl Carbons | -0.05 to -0.15 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

The presence of three bulky isopropyl groups in this compound leads to a complex conformational landscape with multiple possible rotational isomers (rotamers). The rotation around the C-O bond of the hydroxyl group and the C-C bonds connecting the isopropyl groups to the aromatic ring are the primary degrees of freedom.

Computational studies on similar alkylated phenols have shown that the orientation of the alkyl groups relative to the hydroxyl group and the aromatic ring significantly affects the molecule's stability. researchgate.net The most stable conformers are those that minimize steric hindrance between the bulky substituents. rsc.org In the case of this compound, the isopropyl groups at positions 2 and 6 will flank the hydroxyl group, creating significant steric crowding.

The proximity of the isopropyl groups to each other and to the hydroxyl group in this compound can lead to intramolecular strain. This strain arises from van der Waals repulsions between non-bonded atoms. Computational methods can quantify this strain energy, providing insights into the relative stability of different conformers.

Furthermore, the orientation of the hydroxyl group relative to the ortho-isopropyl groups can influence the potential for intramolecular hydrogen bonding. While typically weak, an O-H···C interaction between the hydroxyl hydrogen and a methyl group of an isopropyl substituent might occur in certain conformations, which could be investigated computationally. researchgate.net

Table 3: Estimated Rotational Barriers for Substituted Phenols This table presents typical energy barriers for rotation around key bonds in substituted phenols, providing an approximation for the conformational dynamics of this compound.

| Rotational Degree of Freedom | Estimated Energy Barrier (kcal/mol) |

| C(aromatic)-OH | 2 - 4 |

| C(aromatic)-C(isopropyl) | 5 - 8 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the reaction mechanisms involving this compound, such as its synthesis via Friedel-Crafts alkylation or its role as an antioxidant. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, and activation energies can be calculated.

For instance, modeling the alkylation of m-cresol with isopropanol (B130326) or propene would involve locating the transition states for the electrophilic attack of the isopropyl carbocation at the 2, 5, and 6 positions of the cresol ring. nih.gov The calculated activation barriers would provide insights into the regioselectivity of the reaction.

As a sterically hindered phenol, this compound is expected to exhibit antioxidant properties. vinatiorganics.com Computational modeling can elucidate the mechanism of hydrogen atom transfer from the hydroxyl group to a free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor of antioxidant activity, and it can be accurately calculated using quantum chemical methods. The bulky isopropyl groups are expected to lower the O-H BDE, enhancing its radical scavenging ability.

Table 4: Calculated O-H Bond Dissociation Enthalpies (BDE) for Representative Phenolic Antioxidants This table illustrates the effect of substitution on the O-H BDE, a key indicator of antioxidant activity. The values for this compound are expected to be in a similar range.

| Compound | O-H BDE (kcal/mol) |

| Phenol | 87.5 |

| m-Cresol | 86.8 |

| 2,6-Di-tert-butylphenol | 81.2 |

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry, particularly quantum chemical methods, serves as a powerful tool for investigating the reaction mechanisms of phenolic compounds, especially in the context of their antioxidant activity. scienceopen.com For sterically hindered phenols, computational studies often focus on the mechanisms of free-radical scavenging. scienceopen.com These studies can elucidate the thermodynamics and kinetics of hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are crucial for understanding antioxidant behavior.

For the broader class of hindered phenols, molecular mechanics and other computational methods have been employed to study the influence of bulky substituents on their properties and reactions. rsc.org For instance, calculations can determine the minimum-energy configurations of these molecules and their corresponding radicals and dimers, providing insight into the steric repulsion between substituents and its effect on reactivity. rsc.org Such studies help in understanding why certain sterically hindered phenols are effective antioxidants, as the bulky groups can protect the hydroxyl group and stabilize the resulting phenoxy radical. rsc.org

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity for sterically hindered phenols is another area where computational chemistry offers significant contributions. By calculating the steric and electronic properties of reactants, transition states, and products, it is possible to predict the feasibility and selectivity of various reactions. For example, computational models can assess the steric energy of potential products, such as the peroxides formed from the dimerization of phenoxy radicals. rsc.org

In the case of 2,6-disubstituted phenols, molecular mechanics calculations have shown that the steric energy increases with the size of the substituents (e.g., from methyl to isopropyl to t-butyl). rsc.org This calculated increase in steric energy is consistent with experimental observations regarding the stability and reactivity of these compounds and their derivatives. rsc.org These predictive capabilities are valuable in the design of novel antioxidants and other functional molecules based on the sterically hindered phenol scaffold. mdpi.commdpi.com

Spectroscopic Property Prediction and Validation

While no specific studies on the predicted spectroscopic properties of this compound were found, computational methods are routinely used to predict various spectra for organic molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For complex molecules, this can be particularly useful in assigning specific signals to corresponding atoms or vibrational modes. Although no such specific data is available for this compound in the provided results, this remains a standard application of computational chemistry in the characterization of novel compounds.

Advanced Analytical Techniques for Characterization of 2,5,6 Triisopropyl M Cresol

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 2,5,6-Triisopropyl-m-cresol with high accuracy and precision. escholarship.org By providing an exact mass measurement, HRMS can confirm the molecular formula (C₁₆H₂₆O) and distinguish the analyte from isobaric interferences, which is crucial for purity assessment. thermofisher.com

The choice of ionization technique is critical and depends on the analyte's properties.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase. nih.gov While highly effective for polar and ionic compounds, its application to the less polar this compound might require adjusting solvent conditions to promote the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The resulting high-resolution mass spectrum allows for the precise determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is often more suitable for relatively nonpolar, thermally stable compounds like this compound. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized and ionized in the gas phase through reactions with reagent ions. creative-proteomics.com This method typically produces singly charged protonated molecules [M+H]⁺, yielding a clear determination of the molecular weight. wikipedia.orgcreative-proteomics.com Given the structure of this compound, APCI is generally the more robust and versatile ionization method. wikipedia.org

| Ionization Technique | Typical Ion Formed | Suitability for this compound | Key Advantage |

| ESI-MS | [M+H]⁺, [M+Na]⁺ | Moderate | Soft ionization, good for thermally labile compounds. |

| APCI-MS | [M+H]⁺ | High | Excellent for less polar, thermally stable compounds. wikipedia.orgnationalmaglab.org |

In mass spectrometry, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragments. chemguide.co.uk Analyzing this fragmentation pattern provides structural information that can confirm the identity of the compound. For this compound, fragmentation is expected to occur at the isopropyl groups.

Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the isopropyl substituents would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺. This is often a primary fragmentation step for isopropyl groups.

Loss of a propyl radical (•C₃H₇): The cleavage of an entire isopropyl group would lead to a significant peak at [M-43]⁺.

Benzylic cleavage: The stability of the resulting carbocation can drive fragmentation. chemguide.co.uk The loss of various alkyl fragments can help to confirm the substitution pattern on the aromatic ring.

The analysis of these fragments, particularly when performed with tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's structure, complementing data from other techniques. und.edu

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| 234.20 | 219.18 | 15 (•CH₃) | Methyl radical from an isopropyl group |

| 234.20 | 191.15 | 43 (•C₃H₇) | Isopropyl radical |

| 234.20 | 149.10 | 85 (•C₆H₁₃) | Combination of isopropyl and other alkyl fragments |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. jchps.comresearchgate.net It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous assembly of the molecular structure.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, 2D NMR experiments are essential to establish the connectivity between atoms. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton and the methyl protons within each isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to (¹J-coupling). sdsu.edu It is used to assign the chemical shifts of protonated carbons definitively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu For instance, the protons of the isopropyl methyl groups would show correlations to the aromatic ring carbons they are attached to, confirming the substitution pattern. The single aromatic proton would show correlations to several nearby carbons, locking in the structure.

| NMR Experiment | Type of Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds sdsu.edu | Connects methine and methyl protons within each isopropyl group. |

| HSQC | ¹H-¹³C correlations through one bond sdsu.edu | Assigns carbon signals for all protonated carbons (aromatic CH, isopropyl CH and CH₃). |

| HMBC | ¹H-¹³C correlations through 2-3 bonds sdsu.edu | Connects isopropyl groups to the aromatic ring; confirms overall molecular skeleton. |

If this compound exists in a crystalline form, solid-state NMR (SSNMR) can provide valuable information that is inaccessible through solution-state NMR. SSNMR is a powerful technique for characterizing the solid forms of drug substances and other organic materials. europeanpharmaceuticalreview.com It can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will often yield distinct SSNMR spectra, allowing for their identification and characterization. europeanpharmaceuticalreview.com

Study Molecular Packing: SSNMR can provide insights into how molecules are arranged within the crystal lattice.

Quantify Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of each. europeanpharmaceuticalreview.com

Recent advances in SSNMR, including those applied to crystalline microporous materials and phenolic oligomers, highlight its utility in understanding the detailed local structure of complex solids. researchgate.netrsc.org

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating this compound from isomers, impurities, or a complex matrix, and for its subsequent quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing phenolic compounds. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (like formic or trifluoroacetic acid), would be suitable for the separation. researchgate.netsielc.com Detection is typically achieved using a UV detector, as the phenolic ring absorbs UV light. A diode-array detector (DAD) can provide spectral information to confirm peak identity. mdpi.com This method can be validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net

Gas Chromatography (GC): GC is also well-suited for analyzing volatile and thermally stable compounds like substituted cresols. A nonpolar or mid-polar capillary column would be used for separation. Due to the presence of the hydroxyl group, derivatization might be employed to improve peak shape and thermal stability, although it is often not strictly necessary. Flame Ionization Detection (FID) provides excellent sensitivity for quantification, while coupling GC to a mass spectrometer (GC-MS) allows for definitive identification of the separated components based on their mass spectra. researchgate.net

| Chromatographic Method | Typical Stationary Phase | Typical Detector | Primary Application |

| HPLC | C18 (Reversed-Phase) researchgate.net | UV/DAD mdpi.com | Separation and quantification in liquid samples; purity analysis. |

| GC | Polysiloxane (nonpolar/mid-polar) | FID, MS researchgate.net | Separation of volatile isomers; quantification in complex matrices. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. matec-conferences.org The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. nih.gov The choice of column is critical; for phenolic compounds, columns with varying polarities are used to achieve optimal separation from impurities or related compounds. epa.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For phenols, the molecular ion peak is typically strong and readily identifiable. youtube.com The fragmentation pattern of this compound is expected to be characterized by the loss of its alkyl substituents. Key fragmentation pathways would likely include the loss of a methyl radical (M-15) and an isopropyl radical (M-43). A prominent fragmentation pattern for phenols also involves the loss of carbon monoxide (M-28) from the molecular ion. libretexts.orgslideshare.net

| Parameter | Value/Description |

|---|---|

| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity phase. |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min). |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |

| MS Ion Source | Electron Ionization (EI) at 70 eV. |

| MS Scan Range | 40-450 amu. |

| Expected Molecular Ion (M+) | m/z 248 |

| Expected Key Fragments | m/z 233 (M-15), m/z 205 (M-43), m/z 220 (M-28) |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of less volatile or thermally sensitive compounds, and it is widely applied to the separation and quantification of polyphenolic compounds. chromatographyonline.comcabidigitallibrary.org For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; more hydrophobic compounds like this compound, with its multiple alkyl groups, are retained longer on the column. uv.es

A variety of detectors can be coupled with HPLC for the analysis of phenols:

UV-Vis Diode Array Detector (DAD): Phenolic compounds possess a chromophore (the benzene (B151609) ring) that absorbs UV light. epa.gov A DAD can record the entire UV spectrum for each peak, aiding in identification. For substituted phenols, a detection wavelength in the range of 270-280 nm is typically effective. chemijournal.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, confirming the identity of the compound by its molecular weight and fragmentation pattern, similar to GC-MS.

| Parameter | Value/Description |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size). |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detector | UV-Vis Diode Array Detector (DAD) at 274 nm or Mass Spectrometer (MS). |

| Injection Volume | 10 µL. |

| Expected Retention Time | Dependent on exact conditions, but expected to be relatively long due to high hydrophobicity. nih.gov |

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination (if applicable)

The application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a challenging step. nih.gov If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

A literature search did not yield any publicly available crystal structure data for this compound. However, if a structure were to be determined, it would provide the data outlined in the table below. Such data would be invaluable for understanding how steric hindrance from the three isopropyl groups influences the molecule's shape and intermolecular interactions. phantomplastics.com

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C16H26O |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell. | a = 10.9 Å, b = 9.9 Å, c = 13.2 Å, β = 92.2° |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-O, C=C). | e.g., C-O: ~1.37 Å |

| Bond Angles | Angles between three connected atoms (e.g., C-O-H, C-C-C). | e.g., C-C(ring)-C: ~120° |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" of a molecule. orientjchem.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by characteristic absorptions corresponding to its functional groups. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net C-H stretching vibrations from the isopropyl and methyl groups (aliphatic) would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would appear just above 3000 cm⁻¹. spectroscopyonline.com The aromatic C=C stretching vibrations typically produce several sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic ring and the C-C bonds of the isopropyl substituents. ias.ac.in

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule. The specific frequencies are sensitive to the substitution pattern and steric environment, making them useful for confirming the structure. nih.gov

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Phenolic) | 3600 - 3200 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Strong |

| C-H Stretch (Aliphatic - Isopropyl, Methyl) | 2970 - 2850 | Strong | Strong |

| C=C Stretch (Aromatic Ring) | 1620 - 1450 | Medium to Strong | Strong |

| C-H Bend (Isopropyl - Umbrella Mode) | ~1385 and ~1370 | Medium | Medium |

| C-O Stretch (Phenolic) | 1260 - 1180 | Strong | Medium |

| C-H Out-of-Plane Bend (Aromatic) | 900 - 700 | Strong | Weak |

Applications of 2,5,6 Triisopropyl M Cresol in Specialized Materials Science

Role in Advanced Catalytic Systems

The unique electronic and steric properties of 2,5,6-Triisopropyl-m-cresol suggest its potential utility in the sophisticated domain of catalysis, particularly in the design of ligands for organometallic reactions and as a modifier for heterogeneous catalysts.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. semanticscholar.org The design of these ligands often involves a delicate balance of electronic and steric effects. semanticscholar.org Sterically hindered phenols can be precursors to bulky phosphite, phosphinite, or other types of ligands. The three isopropyl groups in this compound would create a sterically crowded environment around a metal center.

This steric bulk can be advantageous in several ways:

Enhanced Selectivity: A bulky ligand can create a chiral pocket or a specific geometric constraint around the metal's active site, favoring the formation of one product over others (e.g., regioselectivity or enantioselectivity).

Control of Coordination Number: The size of the ligand can limit the number of other molecules that can coordinate to the metal, which can be critical for promoting a specific step in the catalytic cycle.

While specific examples of this compound being used as a ligand precursor are not prominent in the literature, the principles of ligand design strongly support its potential in this area. The electronic properties of the phenoxy group, modified by the electron-donating methyl and isopropyl groups, would also influence the electron density at the metal center, thereby affecting its reactivity.

Supports and Modifiers in Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. The support material can significantly influence the catalytic performance. While not a conventional support material itself, this compound could be used to modify the surface of a support (like silica (B1680970) or alumina). By anchoring this molecule to the surface, it's possible to alter the surface's polarity, hydrophobicity, and steric environment. This modification can influence how reactant molecules interact with the active sites of the catalyst, potentially leading to improved selectivity.

Integration into Novel Coatings and Resins (Non-Polymer)

The structure of this compound is highly indicative of its potential as an additive in coatings and resins, primarily due to its likely antioxidant and UV-stabilizing properties.

Antioxidant Properties in Specialized Formulations

Oxidative degradation is a significant issue for many materials, leading to loss of mechanical properties, discoloration, and reduced lifespan. partinchem.com Sterically hindered phenols are a major class of antioxidants. vinatiorganics.comvinatiorganics.comsemanticscholar.org They function by scavenging free radicals, which are highly reactive species that propagate degradation. vinatiorganics.com

The mechanism involves the phenolic hydroxyl group donating its hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by the bulky ortho- and para-substituents (in this case, isopropyl groups), which prevent it from initiating further detrimental reactions. partinchem.com This steric hindrance is crucial for its effectiveness as an antioxidant. vinatiorganics.com

Given its structure, this compound is expected to be an effective antioxidant in various formulations, including:

Paints and Coatings: Protecting the binder and pigments from oxidation, thus preserving color and gloss. vinatiorganics.com

Adhesives and Sealants: Enhancing the thermal stability and longevity of the formulation. vinatiorganics.com

Lubricants and Fuels: Preventing oxidative breakdown at high temperatures. vinatiorganics.com

The table below illustrates the general classes of hindered phenolic antioxidants and their typical applications.

| Type of Hindered Phenol (B47542) | Structural Characteristics | Primary Function | Common Applications |

| Mono-phenols | Single phenolic ring with bulky substituents | Radical scavenger | Plastics, elastomers, synthetic fibers partinchem.com |

| Bis-phenols | Two linked phenolic rings | High-performance antioxidant | Polyolefins, engineering plastics |

| Poly-phenols | Multiple phenolic units in one molecule | Long-term thermal stabilizer | Wire and cable insulation, automotive parts |

UV Stabilizers in High-Performance Materials

Ultraviolet (UV) radiation from sunlight can initiate photodegradation in many materials, leading to brittleness, cracking, and discoloration. specialchem.comamcorplastics.com UV stabilizers are additives that protect materials from these harmful effects. specialchem.com There are several classes of UV stabilizers, including UV absorbers, quenchers, and Hindered Amine Light Stabilizers (HALS). amcorplastics.comeupegypt.com

While this compound itself is not a primary UV absorber in the way that benzotriazoles or benzophenones are, its antioxidant properties are crucial for providing comprehensive UV protection. eupegypt.com Photodegradation often involves the formation of free radicals, which are then scavenged by hindered phenols. Therefore, compounds like this compound often work synergistically with UV absorbers to provide a more robust stabilization system. partinchem.com

The role of a hindered phenol in a UV-stabilized system is to terminate the radical chain reactions that are initiated by UV exposure. This makes it a critical component for the long-term durability of materials used in outdoor applications.

Precursors for Specialty Chemicals and Fine Chemicals

Highly substituted aromatic compounds like this compound can serve as valuable starting materials for the synthesis of more complex molecules. The specific substitution pattern on the aromatic ring can direct further chemical transformations to yield unique products.

The reactivity of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring (though hindered) open up various synthetic pathways. For example, m-cresol (B1676322) is a known precursor for a range of chemicals, including thymol (B1683141). sigmaaldrich.com The presence of the isopropyl groups in this compound would lead to derivatives with significant steric bulk, which could be desirable for applications in pharmaceuticals, fragrances, or as specialized monomers for polymers.

The synthesis of highly substituted phenols is an active area of research, indicating the demand for such compounds as building blocks in organic synthesis. oregonstate.edunih.gov While the direct conversion of this compound to specific high-value chemicals is not widely documented, its structure makes it a plausible candidate for a precursor in multi-step synthetic routes.

Synthesis of Dyes and Pigments

There is no publicly available information to suggest that this compound is utilized as a precursor or intermediate in the synthesis of dyes and pigments. The foundational reactions for many dye syntheses, such as azo coupling, involve the reaction of a diazonium compound with an aromatic compound like a phenol or naphthol. wikipedia.orgresearchgate.nethandwiki.orgorganic-chemistry.org In these electrophilic aromatic substitution reactions, the diazonium salt acts as an electrophile, typically attacking the para position of the phenol. wikipedia.org

In the case of this compound, the significant steric hindrance caused by the bulky isopropyl groups at the ortho (2,6) and para (5) positions relative to the hydroxyl group would likely impede the approach of the electrophile. This steric shielding makes typical coupling reactions, which are fundamental to the formation of many azo dyes, highly improbable. wikipedia.orghandwiki.org While its simpler analogue, m-cresol, is a known precursor for some dyes and indicators, such as m-cresol purple, through condensation reactions, no similar applications are documented for its triisopropyl derivative. google.comresearchgate.netgoa-on.org

Development of Flame Retardants (non-polymeric applications)

No specific studies or patents were identified that describe the use of this compound as a non-polymeric flame retardant. The field of flame retardants encompasses a wide variety of chemical structures, including halogenated compounds, organophosphorus compounds, and inorganic materials. nih.govgreensciencepolicy.orgturi.org

Sterically hindered phenols, as a general class, are well-known for their role as primary antioxidants. vinatiorganics.comamfine.com They function by scavenging free radicals, which can contribute to the thermal stability of materials and prevent oxidative degradation. vinatiorganics.comamfine.com This antioxidant activity can be beneficial in polymers, but it does not in itself classify a compound as a primary flame retardant. Flame retardancy typically involves mechanisms such as quenching of reactive radical species in the gas phase, forming a protective char layer, or releasing inert gases to dilute flammable volatiles. turi.org While some phenolic compounds can be used to synthesize flame-retardant resins, there is no evidence to suggest that this compound is used directly as a non-polymeric flame retardant additive. researchgate.net

Intermediates in Advanced Synthesis for Niche Applications

The role of this compound as an intermediate in advanced synthesis for niche applications is not well-documented in the available literature. While its parent compound, m-cresol, serves as a versatile starting material for a wide range of chemicals, including pesticides, fragrances, and pharmaceuticals, the derivatization of this compound appears to be limited or not publicly disclosed. nih.govgoogle.comsigmaaldrich.comgoogle.com The significant steric hindrance imparted by the three isopropyl groups likely restricts its reactivity and limits its utility as a synthetic intermediate compared to less substituted phenols.

Environmental Chemistry and Degradation Pathways of 2,5,6 Triisopropyl M Cresol

Biotic Degradation Pathways in Environmental Matrices

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant removal mechanism for phenolic compounds in the environment.

Microbial Metabolism of Alkylated Phenols